molecular formula C9H8N2O2 B1292847 6-Hydroxy-3-methylquinazolin-4(3H)-one CAS No. 19181-69-2

6-Hydroxy-3-methylquinazolin-4(3H)-one

Cat. No.: B1292847
CAS No.: 19181-69-2
M. Wt: 176.17 g/mol
InChI Key: IAARRMOBNGVINM-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with a hydroxyl group at the 6th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The reaction conditions may vary, but temperatures around 100-150°C are often used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Lacks the hydroxyl and methyl groups.

    6-Hydroxyquinazolin-4(3H)-one: Lacks the methyl group.

    3-Methylquinazolin-4(3H)-one: Lacks the hydroxyl group.

Uniqueness

6-Hydroxy-3-methylquinazolin-4(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

6-hydroxy-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-8-3-2-6(12)4-7(8)9(11)13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAARRMOBNGVINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648741
Record name 6-Hydroxy-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-69-2
Record name 6-Hydroxy-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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